

Application Notes and Protocols: AMG 837 Calcium Hydrate

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606547

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These application notes provide a comprehensive overview of the experimental protocols and pharmacological data for **AMG 837 calcium hydrate**, a potent and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).^{[1][2][3][4][5]} AMG 837 enhances glucose-stimulated insulin secretion, highlighting its potential as a therapeutic agent for type 2 diabetes.^{[1][2][4][6]}

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor, which is predominantly expressed on pancreatic β -cells.^{[1][2][7]} The activation of GPR40 by AMG 837 is coupled to the $G\alpha_q$ signaling pathway.^{[2][8]} This initiates a cascade involving phospholipase C (PLC), leading to the generation of inositol 1,4,5-triphosphate (IP3) and subsequent mobilization of intracellular calcium (Ca^{2+}).^{[1][7][8]} The elevated intracellular Ca^{2+} levels, in a glucose-dependent manner, potentiate the secretion of insulin from pancreatic β -cells.^{[1][7]}



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Figure 1: AMG 837 signaling cascade in pancreatic β -cells.

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic properties of AMG 837.

Table 1: In Vitro Activity of AMG 837

Assay Type	Species/Cell Line	Parameter	Value (nM)	Notes
Ca ²⁺ Flux (Aequorin)	Human (CHO cells)	EC ₅₀	13.5 ± 0.8	Partial agonist activity.[1][9]
Mouse (CHO cells)	EC ₅₀	22.6 ± 1.8		
Rat (CHO cells)	EC ₅₀	31.7 ± 1.8		
Dog (CHO cells)	EC ₅₀	71.3 ± 5.8		
Rhesus Monkey (CHO cells)	EC ₅₀	30.6 ± 4.3		
Inositol Phosphate Accumulation	A9_GPR40 cell line	EC ₅₀	7.8 ± 1.2	
GTPγS Binding	-	EC ₅₀	-	Consistent with IP accumulation potency.[1]
Insulin Secretion	Isolated Mouse Islets	EC ₅₀	142 ± 20	Glucose-dependent activity.[7][10][11]
[³ H]AMG 837 Binding	Human FFA1 Receptor	pIC ₅₀	8.13	[10][11]

Table 2: Effect of Human Serum Albumin (HSA) on AMG 837 Activity

Assay Condition	Parameter	Value (nM)	Fold Shift in Potency
0.01% HSA	EC ₅₀	13.5 ± 0.8	-
0.625% Delipidated HSA	EC ₅₀	210 ± 12	~16-fold
100% Human Serum	EC ₅₀	2,140 ± 310	~180-fold

Note: AMG 837 exhibits extensive binding to plasma proteins (98.7% bound in human plasma), which reduces its potency in the presence of serum.[\[1\]](#)[\[7\]](#)

Table 3: Pharmacokinetic Profile of AMG 837 in Rats

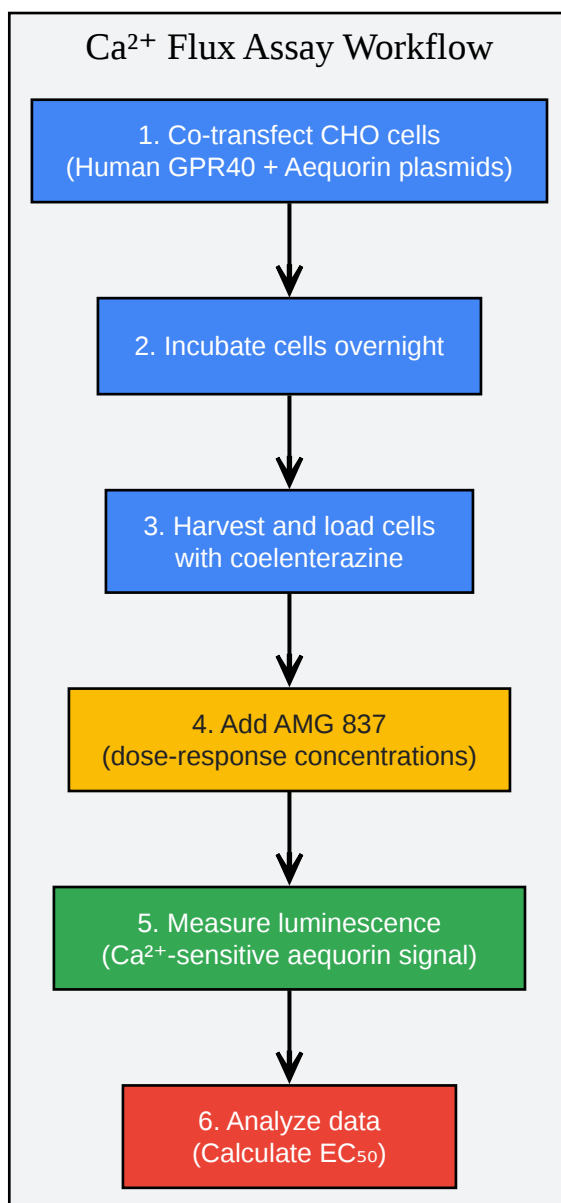
Parameter	Value	Dosing
Oral Bioavailability (%F)	84%	0.5 mg/kg (single oral dose) [1] [2] [10]
C _{max} (Total Plasma)	1.4 µM	0.5 mg/kg (single oral dose) [1] [2] [10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Ca²⁺ Flux Assay (Aequorin Method)

This protocol measures changes in intracellular calcium concentration upon GPR40 activation by AMG 837.



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Figure 2: Workflow for the GPR40 aequorin Ca²⁺ flux assay.

Methodology:

- Cell Culture and Transfection: CHO cells are transiently co-transfected with an expression plasmid for human GPR40 and a plasmid for the Ca²⁺-sensitive bioluminescent protein aequorin.[1]

- **Cell Preparation:** Following incubation, cells are harvested and loaded with the aequorin substrate, coelenterazine.
- **Compound Addition:** Cells are exposed to varying concentrations of AMG 837. Assays should be performed in the presence of a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding.[\[2\]](#)[\[7\]](#)
- **Signal Detection:** The light emission from the aequorin- Ca^{2+} interaction is measured using a luminometer.
- **Data Analysis:** The dose-response curve is plotted, and the EC_{50} value is calculated to determine the potency of AMG 837.[\[1\]](#)

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of a key second messenger, inositol phosphate, following Gq-coupled receptor activation.

Methodology:

- **Cell Line:** A stable cell line expressing GPR40 (e.g., A9_GPR40) is used.[\[1\]](#)[\[7\]](#)
- **Cell Labeling:** Cells are labeled with $[\text{^3H}]$ -myo-inositol overnight to incorporate the radiolabel into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP_2).
- **Stimulation:** Cells are pre-incubated with LiCl (to inhibit inositol monophosphatase) and then stimulated with various concentrations of AMG 837.
- **Extraction:** The reaction is terminated, and the soluble inositol phosphates are extracted.
- **Quantification:** The amount of $[\text{^3H}]$ -inositol phosphates is quantified using scintillation counting.
- **Data Analysis:** Dose-response curves are generated to calculate the EC_{50} value.[\[1\]](#)

Glucose-Stimulated Insulin Secretion (GSIS) from Isolated Islets

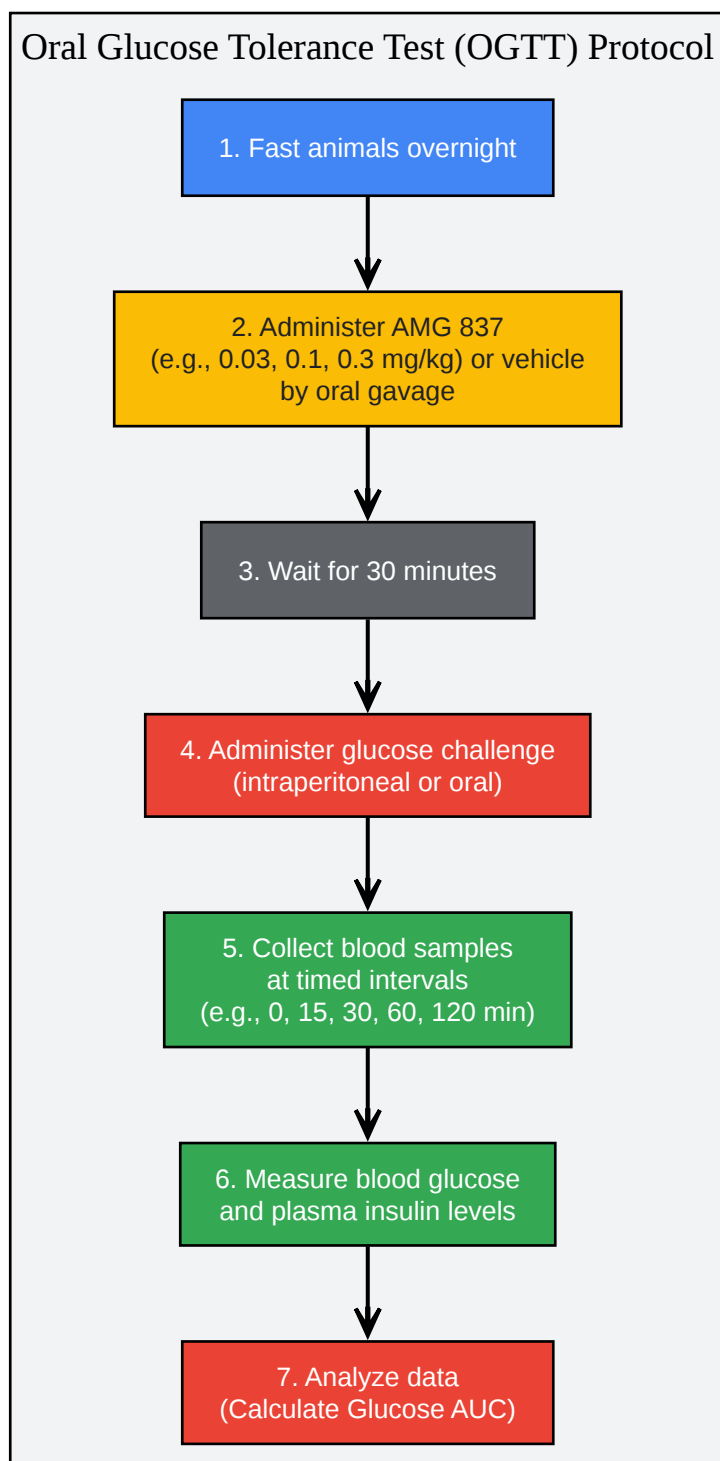
This ex vivo protocol assesses the direct effect of AMG 837 on insulin secretion from primary pancreatic islets.

Methodology:

- **Islet Isolation:** Pancreatic islets are isolated from mice (e.g., C57BL/6) by collagenase digestion.[\[12\]](#)
- **Pre-incubation:** Isolated islets are pre-incubated in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.
- **Stimulation:** Islets are then incubated with a stimulatory concentration of glucose (e.g., 16.7 mM) in the presence of varying concentrations of AMG 837 (1 nM to 10 μ M).[\[10\]](#)[\[11\]](#)
- **Supernatant Collection:** After the incubation period, the supernatant is collected.
- **Insulin Quantification:** The concentration of insulin in the supernatant is measured using an ELISA or radioimmunoassay.
- **Data Analysis:** The potentiation of GSIS by AMG 837 is determined, and an EC₅₀ value is calculated. The glucose dependency of AMG 837's effect can be confirmed by running parallel experiments at low glucose concentrations, where the compound should have minimal effect.[\[7\]](#)

In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents

This in vivo protocol evaluates the effect of AMG 837 on glucose disposal and insulin secretion in a physiological context.



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Figure 3: Standard workflow for an in vivo oral glucose tolerance test.

Methodology:

- Animal Model: Use normal rats (e.g., Sprague-Dawley) or a diabetic model (e.g., Zucker fatty rats).[1][2]
- Acclimation and Fasting: Animals are acclimated and then fasted overnight prior to the experiment.
- Dosing: AMG 837 is administered by oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) 30 minutes before the glucose challenge.[1][2][10][11] A vehicle control group is included.
- Glucose Challenge: A bolus of glucose is administered either orally or via intraperitoneal injection.
- Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) post-glucose challenge.
- Analysis: Blood glucose is measured immediately. Plasma is separated for subsequent measurement of insulin levels.
- Data Interpretation: The area under the curve (AUC) for glucose is calculated to assess the improvement in glucose tolerance. Insulin levels are analyzed to confirm the mechanism of action.[10]

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References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
- 2. journals.plos.org [journals.plos.org]

- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. axonmedchem.com [axonmedchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]
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